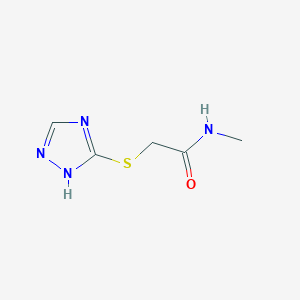![molecular formula C12H17NO B2862300 4-[(Diethylamino)methyl]benzaldehyde CAS No. 82413-58-9](/img/structure/B2862300.png)
4-[(Diethylamino)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diethylamino)methyl]benzaldehyde is an organic compound that contains both amine and aldehyde functional groups. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its yellow to brown solid appearance and has a molecular formula of C11H15NO .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(Diethylamino)methyl]benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with diethylamine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(Diethylamino)methyl]benzoic acid.
Reduction: 4-[(Diethylamino)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-[(Diethylamino)methyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: The compound is used in biochemical assays to detect the presence of specific enzymes and metabolites.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(Diethylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. As an aldehyde dehydrogenase (ALDH) inhibitor, it binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to the accumulation of aldehydes, which may have therapeutic effects in certain medical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Dimethylamino)methyl]benzaldehyde: Similar in structure but contains dimethylamino instead of diethylamino groups.
4-[(N,N-Diethylamino)benzaldehyde]: Another closely related compound with similar functional groups and applications.
Uniqueness
4-[(Diethylamino)methyl]benzaldehyde is unique due to its specific combination of diethylamino and aldehyde functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit aldehyde dehydrogenase (ALDH) makes it particularly valuable in medical research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-(diethylaminomethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRWFHYALUBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2862218.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)

![2-(benzylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2862221.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)




![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)
